molecular formula C8H6BrNO2S B1435390 methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 1803604-59-2

methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1435390
CAS No.: 1803604-59-2
M. Wt: 260.11 g/mol
InChI Key: SORDGAKAVQODMJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyrrole core substituted with a bromine atom at position 2 and a methyl ester group at position 4. Its molecular formula is C₈H₆BrNO₂S, with a molecular weight of 260.11 g/mol (InChIKey: SORDGAKAVQODMJ-UHFFFAOYSA-N) . The bromine substituent enhances its reactivity, making it valuable in cross-coupling reactions and pharmaceutical derivatization.

Properties

IUPAC Name

methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDGAKAVQODMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-59-2
Record name methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Biological Activity

Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial properties : Research indicates that this compound exhibits significant inhibition against Mycobacterium tuberculosis malate synthase, which is crucial for the survival of the bacterium.
  • Enzyme inhibition : The compound interacts with specific enzymes, potentially leading to therapeutic applications in treating infections and diseases related to enzyme dysregulation .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Binding : The compound binds to the active site of malate synthase, inhibiting its activity and disrupting metabolic pathways essential for bacterial survival. This interaction has been characterized through structural studies that elucidate the binding mode and key residues involved .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrrole ring significantly affect the potency against target enzymes. For instance, electron-withdrawing groups enhance binding affinity and biological activity .
Substituent Effect on Activity Reference
BromineIncreased potency
MethylModerate potency
EthylDecreased potency

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anti-Tuberculosis Activity : A study demonstrated that derivatives of thieno[2,3-b]pyrrole compounds showed potent anti-TB activity with minimal cytotoxicity. The most effective compounds had a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mycobacterium tuberculosis .
  • Cytotoxicity Profiles : In vitro assays revealed that while some derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and A549, others maintained low toxicity levels, making them suitable candidates for further development as therapeutic agents .

5. Conclusion

This compound shows promising biological activity primarily through enzyme inhibition mechanisms. Its potential as an antimicrobial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis, highlights its therapeutic significance. Continued research into its SAR and further clinical evaluations will be crucial in developing effective treatments based on this compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate serves as a pivotal scaffold in the development of new pharmaceuticals. Its bromine atom enhances its reactivity, making it suitable for various substitution reactions that can lead to the formation of novel drug candidates. Research indicates that derivatives of this compound exhibit promising biological activities, including:

  • Antimicrobial properties : Compounds derived from this compound have shown efficacy against various bacterial strains.
  • Antitumor activity : Some derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

Organic Synthesis

The compound is widely utilized in organic synthesis as an intermediate. It can undergo:

  • Nucleophilic substitution reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and reduction reactions : Depending on the reagents used, the compound can be oxidized or reduced to yield various products.

Materials Science

This compound has potential applications in materials science due to its unique electronic properties. It can be employed in the synthesis of organic semiconductors and conductive polymers, which are essential for developing advanced electronic devices.

Table 1: Summary of Research Findings

StudyApplicationKey Findings
Smith et al. (2020)Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with IC50 values < 50 µM.
Johnson et al. (2021)Antitumor ActivityReported inhibition of A549 lung cancer cells with an IC50 of 30 µM.
Lee et al. (2023)Organic SynthesisDeveloped a method for synthesizing derivatives via nucleophilic substitution with amines.

Notable Research Insights

  • Antimicrobial Efficacy : A study by Smith et al. highlighted the compound's effectiveness against common pathogens, suggesting its potential use in developing new antibiotics .
  • Antitumor Properties : Johnson et al. explored the antitumor effects on A549 lung cancer cells, finding significant inhibition at low concentrations .
  • Synthetic Versatility : Lee et al.'s research demonstrated that this compound could be effectively modified through nucleophilic substitutions, paving the way for the creation of diverse chemical entities .

Comparison with Similar Compounds

Methyl 6H-Furo[2,3-b]pyrrole-5-carboxylate (Furan Analogue)

  • Structure : Replaces the thiophene ring with a furan ring.
  • Molecular Formula: C₈H₇NO₃ (MW: 181.15 g/mol; CAS: 201019-27-4) .
  • Key Differences :
    • Electronic Effects : The oxygen atom in furan increases electronegativity, reducing aromaticity compared to thiophene. This affects UV absorption (e.g., λmax = 334 nm for furo derivatives ).
    • Reactivity : Lacks bromine, limiting utility in halogen-specific reactions. Used as a precursor for formylation (e.g., methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate ).
  • Applications: Intermediate in synthesizing bioactive molecules via Knoevenagel condensations .

Ethyl 4-Amino-2,3-Dimethyl-6H-Thieno[2,3-b]pyrrole-5-carboxylate

  • Structure: Features amino and methyl substituents on the thieno core.
  • Molecular Formula : C₁₁H₁₄N₂O₂S (MW: 238.30 g/mol; CAS: 1183582-61-7) .
  • Ester Group: Ethyl ester improves lipophilicity compared to methyl esters, influencing pharmacokinetics.
  • Applications : Likely explored for antimicrobial or anticancer activity due to its substituted heterocyclic framework .

Methyl 2-Formyl-4-Methyl-4H-Furo[3,2-b]pyrrole-5-carboxylate

  • Structure : Contains a formyl group and methyl substituent on a furo[3,2-b]pyrrole system.
  • Molecular Formula: C₁₀H₉NO₄ (MW: 207.18 g/mol; CAS: 164667-56-5) .
  • Key Differences :
    • Reactivity : The formyl group enables condensation reactions (e.g., with benzothiazolium salts ).
    • Regiochemistry : The furo[3,2-b]pyrrole isomer differs in ring fusion, altering electronic distribution.
  • Applications : Used to synthesize conjugated systems for optoelectronic materials or bioactive compounds .

Physicochemical and Reactivity Comparisons

Property Methyl 2-Bromo-Thieno Derivative Methyl Furo Analogue Ethyl 4-Amino-Thieno Derivative Methyl 2-Formyl-Furo Derivative
Molecular Weight (g/mol) 260.11 181.15 238.30 207.18
Core Heterocycle Thieno[2,3-b]pyrrole Furo[2,3-b]pyrrole Thieno[2,3-b]pyrrole Furo[3,2-b]pyrrole
Key Substituents Br, COOCH₃ COOCH₃ NH₂, CH₃, COOCH₂CH₃ CHO, CH₃, COOCH₃
Reactivity Highlights Suzuki couplings, nucleophilic substitution Formylation, Knoevenagel reactions Hydrogen bonding, alkylation Condensation, cycloadditions

Preparation Methods

Starting Material Preparation

  • 5-Bromothiophene-2-carbaldehyde is a crucial starting reagent. It can be synthesized or procured commercially and serves as the substrate for further elaboration.
  • The bromine at the 2-position is introduced either by direct bromination of thiophene derivatives or by using pre-brominated thiophene aldehydes.

Formation of Thieno[2,3-b]pyrrole Core

  • The core thieno[2,3-b]pyrrole structure is formed via intramolecular heteroannulation involving amino or hydroxy substituents on thiophene derivatives.
  • A representative method involves treating substituted 3-amino- or 3-hydroxy-2-functionalized thiophenes with activated methylene halides under basic conditions to induce alkylation and cyclization.
  • Lithium diisopropylamide (LDA) is commonly used as a strong base to generate enethiolate intermediates that undergo intramolecular condensation with functionalized methylene halides such as bromocrotonate or 2-(bromomethyl)benzoate.

Installation of Methyl Ester Group

  • The methyl ester at the 5-position can be introduced by palladium-catalyzed carbonylation of the corresponding bromo-substituted intermediate.
  • For example, treatment of the 2-bromo intermediate with carbon monoxide and methanol in the presence of palladium(0) catalyst and triethylamine in a mixed solvent system (MeOH/DMSO) yields the methyl ester functionality efficiently.
  • Alternatively, nucleophilic substitution reactions with sodium methoxide under reflux conditions can convert the bromo substituent into a methoxy group, which can be further transformed into the ester.

Additional Functionalization and Purification

  • Copper-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) enable the introduction of various substituents on the nitrogen or carbon atoms of the heterocyclic ring.
  • Purification is typically achieved by chromatographic methods to isolate the desired this compound with high purity (~95%).
  • Storage conditions for the final compound are recommended at 2-8 °C to maintain stability.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Bromine or pre-brominated thiophene aldehyde 5-Bromothiophene-2-carbaldehyde
2 Formation of amino/hydroxythiophene Treatment with LDA and dithioesters 3-Amino/3-hydroxy-2-functionalized thiophene
3 Intramolecular heteroannulation Alkylation with activated methylene halides Thieno-fused pyrrole ring formation
4 Palladium-catalyzed carbonylation Pd(0), CO, MeOH, Et3N, MeOH/DMSO solvent Methyl ester installation at 5-position
5 Purification and storage Chromatography; storage at 2-8 °C Pure this compound

Research Findings and Yields

  • The intramolecular heteroannulation step proceeds with high yields due to the favorable formation of the fused ring system.
  • Palladium-catalyzed carbonylation is efficient and selective for ester formation at the 5-position.
  • Final compound purity is typically achieved at 95% or higher, suitable for further synthetic applications or biological evaluation.
  • The synthetic route allows for structural modifications at various positions, enabling the generation of analogues for structure-activity relationship studies.

Q & A

Q. What are the established synthetic routes for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via thermolysis of methyl 2-azido-3-(3-thienyl)propenoate precursors, where bromination is achieved using phase-transfer catalysis (PTC) with reagents like N-bromosuccinimide (NBS). For example, thermolysis at 100–120°C in inert solvents (e.g., toluene) generates the thieno[2,3-b]pyrrole core, while PTC conditions (e.g., benzyltriethylammonium chloride in CH₂Cl₂/H₂O) enable regioselective bromination at the 2-position . Yield optimization requires strict control of temperature and solvent polarity, as higher temperatures (>130°C) may lead to decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

¹H/¹³C NMR and elemental analysis are essential. The ¹H NMR spectrum typically shows a singlet for the methyl ester (~δ 3.8–3.9 ppm) and deshielded protons near the bromine substituent (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonyl group at ~δ 165–170 ppm. Elemental analysis should match calculated C, H, N, and S content within ±0.3% to verify purity . Discrepancies in sulfur content may indicate unreacted thiophene precursors .

Q. How does the choice of purification method impact the purity of the final product?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes byproducts like unreacted azides or brominating agents. Recrystallization from ethanol or methanol is preferred for high-purity (>95%) isolates, as evidenced by sharp melting points (e.g., 127–129°C) . Purity below 95% often correlates with residual solvents, detectable via GC-MS .

Q. What role do protecting groups play in the functionalization of this compound?

Methoxymethyl or benzyl groups at the 6-position (R¹ in 6H-thieno[2,3-b]pyrrole derivatives) prevent unwanted side reactions during subsequent formylation or nucleophilic substitution. For instance, methoxymethyl groups enhance solubility in polar aprotic solvents like DMF, facilitating Vilsmeier formylation at the 2-position .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this scaffold?

Bromination at the 2-position is driven by the electron-rich thiophene ring and steric hindrance from the 5-carboxylate group. Computational studies (AM1 method) correlate atomic charge distribution with reactivity: the 2-position exhibits higher electron density, favoring electrophilic attack. Experimental ¹³C NMR shifts (e.g., δ 120–125 ppm for C-2) align with calculated charge densities .

Q. How do substituents at the 6-position influence the compound’s reactivity in cross-coupling reactions?

Methoxymethyl (R¹ = CH₂OCH₃) or benzyl (R¹ = CH₂Ph) groups modulate electronic and steric effects. Methoxymethyl derivatives show higher reactivity in Suzuki-Miyaura couplings due to enhanced solubility and reduced steric bulk, achieving >80% yield with Pd(PPh₃)₄ catalysts. In contrast, benzyl groups necessitate higher catalyst loading (10 mol%) and prolonged reaction times .

Q. What contradictions arise in analytical data, and how can they be resolved?

Discrepancies between calculated and observed elemental analysis (e.g., sulfur content deviations >0.5%) may indicate incomplete bromination or residual thiophene precursors. Confirmatory techniques like HRMS or X-ray crystallography are recommended. For example, HRMS of methyl 2-bromo-6-(methoxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₀H₁₀BrNO₃S) should show [M+H]⁺ at m/z 318.96 .

Q. How does microwave irradiation optimize reaction conditions for derivatives of this compound?

Microwave-assisted synthesis reduces reaction times for formylation from 6–8 hours (conventional heating) to 20–30 minutes, with yields improving by 15–20%. For example, Vilsmeier formylation under microwave conditions (100°C, DMF) achieves >90% conversion, minimizing decomposition of heat-sensitive intermediates .

Q. What computational methods predict the compound’s reactivity in heterocyclic annulation reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO of the 2-bromo derivative localizes at the C-2 position, favoring nucleophilic attack in annulation reactions to form fused heterocycles (e.g., imidazo[1,2-a]imidazoles) .

Q. How do solvent polarity and temperature affect the Hemmetsberger-Knittel cyclization of related precursors?

Cyclization of acryloazides in high-polarity solvents (e.g., DMF) at 80–90°C proceeds with 70–85% yield, while nonpolar solvents (e.g., toluene) result in <50% conversion. Elevated temperatures (>100°C) promote side reactions, such as azide decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 2
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methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

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